N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride
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Overview
Description
(1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both chloropropylidene and chlorophenyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 1-chloropropylideneamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloropropylidene and chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted carbamates. These derivatives can have distinct properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biology, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical research.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
(1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE stands out due to its dual chlorinated groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and versatility.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-9(12)14-16-10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
PHNMDUPGVSEIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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